Avasimibe-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avasimibe-13C6 is a labeled compound of avasimibe, which is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This compound has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and cancer. The labeled version, this compound, is often used in research to track the metabolic pathways and interactions of avasimibe within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avasimibe-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of avasimibe. This process typically starts with the synthesis of the labeled precursor compounds, followed by their incorporation into the final product through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the efficient and cost-effective production of the labeled compound. The production process must also adhere to strict quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Avasimibe-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s metabolic pathways and interactions within biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the specific reaction being studied but typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.
Scientific Research Applications
Avasimibe-13C6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and interactions of avasimibe. In biology, it is used to investigate the effects of avasimibe on cellular processes and pathways. In medicine, it is studied for its potential therapeutic effects in diseases such as atherosclerosis and cancer. In industry, it is used in the development and testing of new drugs and therapies.
Mechanism of Action
Avasimibe-13C6 exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This enzyme is involved in the metabolism and catabolism of cholesterol, and its inhibition leads to a reduction in cholesterol esterification and accumulation. The molecular targets and pathways involved in this process include the pregnane X receptor, CYP3A4, and P-glycoprotein, among others .
Comparison with Similar Compounds
Avasimibe-13C6 is unique in its ability to inhibit ACAT-1 and its use as a labeled compound for research purposes. Similar compounds include other ACAT inhibitors such as CI-1011 and PD 138142-15, which also target cholesterol metabolism but may have different pharmacokinetic and pharmacodynamic properties . The uniqueness of this compound lies in its labeled form, which allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems.
Biological Activity
Avasimibe-13C6, a stable isotope-labeled variant of avasimibe, functions as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This compound is primarily investigated for its potential in lipid-lowering therapies and its effects on cholesterol metabolism and atherosclerosis. The biological activity of this compound has been studied in various experimental models, revealing significant insights into its mechanisms and therapeutic implications.
Inhibition of Cholesterol Esterification
This compound exhibits a potent inhibitory effect on ACAT, which is crucial for the esterification of free cholesterol into cholesteryl esters. The IC50 value for avasimibe is approximately 3.3 μM , indicating its effectiveness in inhibiting cholesterol esterification processes in vitro . This inhibition leads to a reduction in intracellular cholesteryl ester accumulation, promoting free cholesterol utilization for bile acid synthesis.
Effects on Bile Acid Synthesis
Research indicates that this compound enhances bile acid synthesis by increasing the availability of free cholesterol as a substrate for cholesterol 7alpha-hydroxylase, the rate-limiting enzyme in bile acid production. In cultured rat hepatocytes, this compound has been shown to increase bile acid synthesis by 2.9-fold and cholesterol 7alpha-hydroxylase activity by 1.7- to 2.6-fold , depending on the presence of beta-migrating very low-density lipoproteins (betaVLDL) .
Impact on Lipid Profiles
In clinical studies, this compound has demonstrated a capacity to lower plasma cholesterol levels significantly. For instance, in subjects with homozygous familial hypercholesterolemia (HoFH), combined treatment with atorvastatin and avasimibe resulted in a 22% reduction in total cholesterol compared to an 18% reduction with atorvastatin alone . Additionally, triglyceride levels decreased by 24% with combination therapy versus 13% with atorvastatin monotherapy.
Atherosclerosis Studies
A randomized, double-blind trial assessed the impact of this compound on coronary atherosclerosis progression using intravascular ultrasound (IVUS). Patients receiving different doses of avasimibe (50 mg, 250 mg, and 750 mg) did not show significant changes in plaque volume compared to placebo; however, there was a mild increase in LDL cholesterol levels across all treatment groups . This suggests that while avasimibe may not significantly alter atherosclerotic progression, it influences lipid profiles that could have clinical relevance.
Case Studies
-
Case Study 1: Familial Hypercholesterolemia
- Objective: Evaluate lipid-lowering efficacy.
- Results: Avasimibe combined with atorvastatin resulted in greater reductions in total cholesterol and triglycerides compared to atorvastatin alone.
- Conclusion: Avasimibe enhances lipid-lowering effects when used alongside statins.
-
Case Study 2: Atherosclerosis Progression
- Objective: Assess effects on coronary plaque volume.
- Results: No significant reduction in plaque volume was observed; however, an increase in LDL was noted.
- Conclusion: The clinical implications of LDL elevation need further investigation despite the lack of favorable changes in plaque volume.
Summary Table of Key Findings
Study/Trial | Dose (mg) | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) | LDL Change (%) | Key Findings |
---|---|---|---|---|---|
HoFH Study | Atorvastatin + Avasimibe | -22 | -24 | +7.8 | Enhanced lipid reduction |
Atherosclerosis IVUS Study | 50 / 250 / 750 | Not significant | Not significant | +1.7 | No significant plaque volume change |
Properties
Molecular Formula |
C29H43NO4S |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1 |
InChI Key |
PTQXTEKSNBVPQJ-VEUOAJHMSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.